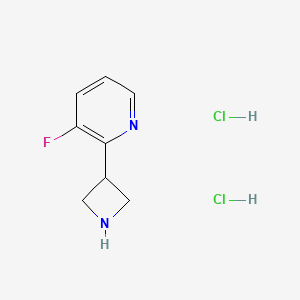

2-(Azetidin-3-yl)-3-fluoropyridine;dihydrochloride

CAS No.: 2470439-38-2

Cat. No.: VC4274626

Molecular Formula: C8H11Cl2FN2

Molecular Weight: 225.09

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2470439-38-2 |

|---|---|

| Molecular Formula | C8H11Cl2FN2 |

| Molecular Weight | 225.09 |

| IUPAC Name | 2-(azetidin-3-yl)-3-fluoropyridine;dihydrochloride |

| Standard InChI | InChI=1S/C8H9FN2.2ClH/c9-7-2-1-3-11-8(7)6-4-10-5-6;;/h1-3,6,10H,4-5H2;2*1H |

| Standard InChI Key | ISGXOLYOHQDHRA-UHFFFAOYSA-N |

| SMILES | C1C(CN1)C2=C(C=CC=N2)F.Cl.Cl |

Introduction

2-(Azetidin-3-yl)-3-fluoropyridine;dihydrochloride is a chemical compound with significant relevance in organic synthesis, medicinal chemistry, and material sciences. Its molecular structure features an azetidine ring fused with a fluorinated pyridine moiety, stabilized as a dihydrochloride salt. This compound is identified by the PubChem CID 155819888 and has the molecular formula with a molecular weight of 225.09 g/mol .

Azetidine Ring

The azetidine ring is a four-membered nitrogen-containing heterocycle known for its strained structure, which imparts unique reactivity to the molecule.

Fluorinated Pyridine

The fluorine atom on the pyridine ring enhances the compound's electronic properties, contributing to potential bioactivity and chemical stability.

Dihydrochloride Salt

The dihydrochloride form improves solubility and facilitates handling in aqueous environments, critical for biological assays.

Synthesis

The synthesis of 2-(Azetidin-3-yl)-3-fluoropyridine;dihydrochloride typically involves:

-

Formation of Azetidine Ring: The azetidine ring can be synthesized via aza Paternò–Büchi reactions or other cyclization methods.

-

Fluorination of Pyridine: Fluorine is introduced through nucleophilic substitution using fluorinating agents.

-

Coupling Reactions: The azetidine and pyridine fragments are joined using palladium-catalyzed cross-coupling reactions or similar methodologies.

-

Salt Formation: The final product is converted into its dihydrochloride form by reaction with hydrochloric acid under controlled conditions .

Medicinal Chemistry

The compound is investigated for its potential as a bioactive agent due to the fluorinated pyridine's role in enhancing binding affinity to biological targets. Research explores its antimicrobial and anticancer properties.

Organic Synthesis

It serves as a versatile building block for synthesizing complex organic molecules, particularly in drug discovery pipelines.

Material Sciences

The unique electronic properties of the fluorinated pyridine make it valuable in developing advanced materials.

Safety and Hazards

Proper laboratory safety protocols must be followed when handling this compound, including wearing personal protective equipment (PPE) such as gloves and goggles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume